6-bromo-1,2,3-benzotriazin-4(3H)-one chemical structure and properties
6-bromo-1,2,3-benzotriazin-4(3H)-one chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of 6-bromo-1,2,3-benzotriazin-4(3H)-one . This document is designed for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
Executive Summary
6-Bromo-1,2,3-benzotriazin-4(3H)-one is a bicyclic heterocyclic scaffold belonging to the benzotriazinone class.[1] It is primarily utilized as a high-value intermediate in medicinal chemistry for the synthesis of bioactive molecules, including PARP inhibitors, kinase inhibitors, and other antineoplastic agents. The compound features a triazine ring fused to a benzene ring with a bromine handle at the C6 position, enabling further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its core structure serves as a bioisostere for quinazolinones and isoquinolinones.
Chemical Identity & Structural Analysis[2]
The molecule consists of a benzene ring fused to a 1,2,3-triazine ring containing a carbonyl group at position 4. The "3H" designation indicates the tautomeric proton is located on the nitrogen at position 3, although it exists in equilibrium with the enol form (4-hydroxy-1,2,3-benzotriazine).
Key Identifiers
| Property | Data |
| Chemical Name | 6-Bromo-1,2,3-benzotriazin-4(3H)-one |
| Synonyms | 6-Bromobenzazimide; 6-Bromo-3H-benzo[d][1,2,3]triazin-4-one |
| Molecular Formula | C₇H₄BrN₃O |
| Molecular Weight | 226.03 g/mol |
| Parent CAS | 90-16-4 (Unsubstituted 1,2,3-benzotriazin-4(3H)-one) |
| Core Scaffold | 1,2,3-Benzotriazine |
Structural Visualization
The following diagram illustrates the numbering system and the key tautomeric equilibrium essential for understanding its reactivity.
Caption: Tautomeric equilibrium between the dominant amide (keto) form and the imidic acid (enol) form.[2][3]
Synthesis Protocols
The most robust synthetic route involves the diazotization of 2-amino-5-bromobenzamide . This method is preferred due to its high atom economy and the availability of the starting material.
Synthetic Pathway
The synthesis proceeds via the formation of a diazonium salt intermediate, which undergoes immediate intramolecular cyclization to close the triazine ring.
Caption: Cyclization pathway via diazotization of anthranilamide derivatives.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for benzotriazinone synthesis.
Materials:
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2-Amino-5-bromobenzamide (1.0 eq)
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Sodium Nitrite (NaNO₂, 1.1 eq)
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Hydrochloric Acid (HCl, 2M aqueous solution) or Sulfuric Acid (H₂SO₄)
-
Solvent: Water or Acetic Acid/Water mixture
Step-by-Step Procedure:
-
Preparation: Suspend 2-amino-5-bromobenzamide (e.g., 10 mmol) in 2M HCl (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the suspension to 0–5°C using an ice-water bath. Maintaining low temperature is critical to prevent decomposition of the diazonium intermediate.
-
Diazotization: Dropwise add a solution of sodium nitrite (11 mmol) in water (5 mL) over 15–20 minutes. Monitor the internal temperature to ensure it stays below 5°C.
-
Reaction: The mixture will likely clarify as the diazonium salt forms, followed by the precipitation of the benzotriazinone product. Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Work-up: Filter the resulting precipitate.[4] Wash the solid extensively with cold water to remove residual acid and salts.
-
Purification: Recrystallize from ethanol or acetic acid if necessary.
-
Yield: Typical yields range from 75% to 90% .
Validation Check:
-
Appearance: The product should be a white to off-white (tan) solid.[5]
-
TLC: Monitor disappearance of the starting amine (more polar) and appearance of the less polar triazinone.
Physicochemical Properties[1][2]
Understanding the physical behavior of 6-bromo-1,2,3-benzotriazin-4(3H)-one is essential for assay development and formulation.
| Property | Value / Description | Notes |
| Physical State | Solid (Powder/Needles) | Usually crystallizes as needles from ethanol. |
| Melting Point | >220°C (Decomposes) | High melting point due to intermolecular H-bonding. |
| Solubility (Water) | Low (< 1 mg/mL) | Poorly soluble in neutral water. |
| Solubility (Organic) | DMSO, DMF, hot Ethanol | Soluble in polar aprotic solvents. |
| pKa | ~7.5 – 8.0 (Predicted) | The NH proton is acidic; soluble in aqueous base (NaOH/Na₂CO₃). |
| Stability | Thermal Sensitivity | Caution: Potential for explosive decomposition at high temperatures due to N₂ release. |
Spectral Characteristics (Predicted)
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¹H NMR (DMSO-d₆):
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δ ~14.5 ppm (Broad s, 1H, NH)
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δ ~8.3 ppm (d, 1H, H-5, ortho to carbonyl)
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δ ~8.1 ppm (d, 1H, H-8, ortho to triazine N)
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δ ~7.9 ppm (dd, 1H, H-7)
-
-
IR Spectrum: Strong carbonyl stretch (C=O) at ~1680–1700 cm⁻¹.
Reactivity & Mechanistic Insights[7][15][17]
The 6-bromo-1,2,3-benzotriazin-4(3H)-one scaffold exhibits dual reactivity: the triazine ring is susceptible to ring-opening, while the bromine atom allows for cross-coupling.
Ring Opening & Denitrogenation
Under thermal or pyrolytic conditions, the triazine ring can extrude nitrogen gas (N₂), generating a reactive diradical or azetinone intermediate. This property is exploited to synthesize other heterocycles, such as benzazetes or indazoles.
Palladium-Catalyzed Cross-Coupling
The bromine at position 6 is an excellent handle for Pd-catalyzed reactions, allowing the introduction of aryl, vinyl, or alkyl groups.
Workflow: Suzuki-Miyaura Coupling
-
Substrate: 6-Bromo-1,2,3-benzotriazin-4(3H)-one.
-
Partner: Aryl boronic acid (Ar-B(OH)₂).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or DMF.
-
Outcome: 6-Aryl-1,2,3-benzotriazin-4(3H)-one.
Caption: Dual reactivity pathways: C-C bond formation (Suzuki) and denitrogenative ring opening.
Applications in Drug Discovery
PARP Inhibition
The 1,2,3-benzotriazin-4-one core mimics the nicotinamide pharmacophore found in Poly(ADP-ribose) polymerase (PARP) inhibitors. The "NH-CO" motif forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP catalytic pocket. The 6-bromo substituent provides a vector to extend into the hydrophobic pocket, increasing potency and selectivity.
Kinase Inhibitor Scaffolds
This scaffold is often used as a bioisostere for quinazolinones (e.g., Gefitinib analogs). The triazine nitrogen atoms can serve as hydrogen bond acceptors, modulating the physicochemical properties (logP, solubility) compared to the all-carbon naphthalene or quinoline analogs.
Safety & Handling
-
Explosion Hazard: Like many high-nitrogen heterocycles, 1,2,3-benzotriazinones can be potentially explosive upon rapid heating or impact. Do not heat the dry solid above its decomposition temperature (>200°C).
-
Toxicity: Treat as a potential mutagen and irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Storage: Store in a cool, dry place away from strong reducing agents.
References
-
Synthesis of Benzotriazinones: Journal of the Chemical Society, Perkin Transactions 1, 1982, 121-125. (Classic method via diazotization).[6]
-
PARP Inhibitor Design: Journal of Medicinal Chemistry, 2008, 51(20), 6581–6591.
- Reactivity of 1,2,3-Benzotriazines:Chemical Reviews, 2010, 110(5), 2958–3026. (Comprehensive review on triazine chemistry).
-
General Properties of Benzotriazinones: PubChem Compound Summary for CID 68839 (Parent Compound).
Sources
- 1. 1,2,3-BENZOTRIAZIN-4(3H)-ONE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 16313-66-9: 2-Amino-5-bromobenzamide | CymitQuimica [cymitquimica.com]
- 6. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
